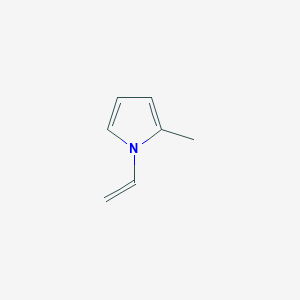
1H-pyrrole, 1-ethenyl-2-methyl-
Overview
Description
1H-Pyrrole, 1-ethenyl-2-methyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the pyrrole ring. Pyrroles are known for their biological activity and are found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-ethenyl-2-methyl- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . Another method is the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with ammonia and an aldehyde .
Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes. For instance, the dehydrogenation of pyrrolidines using metal catalysts such as palladium or platinum can yield pyrroles . Additionally, the use of ionic liquids as solvents has been explored to enhance the efficiency and selectivity of pyrrole synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-ethenyl-2-methyl- undergoes various chemical reactions, including:
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, and sulfonated pyrroles.
Scientific Research Applications
1H-Pyrrole, 1-ethenyl-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrrole, 1-ethenyl-2-methyl- involves its interaction with biological targets through its aromatic ring and functional groups. The compound can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and enzymes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1H-Pyrrole, 2-ethyl-1-methyl- .
- 1H-Pyrrole, 2-methyl- .
- 1H-Pyrrole, 1-ethenyl-2-methyl-3-(1-methylethyl)- .
Comparison: 1H-Pyrrole, 1-ethenyl-2-methyl- is unique due to the presence of both an ethenyl and a methyl group on the pyrrole ring. This structural feature can influence its reactivity and biological activity compared to other pyrrole derivatives. For example, the presence of the ethenyl group can enhance its ability to participate in polymerization reactions, while the methyl group can affect its electronic properties and steric interactions .
Properties
IUPAC Name |
1-ethenyl-2-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-3-8-6-4-5-7(8)2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMCKOYDZNOKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400824 | |
| Record name | 1H-pyrrole, 1-ethenyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57807-64-4 | |
| Record name | 1H-pyrrole, 1-ethenyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




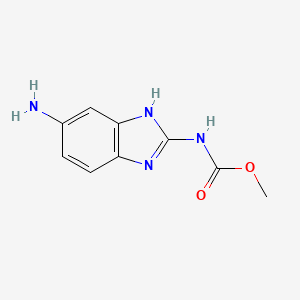
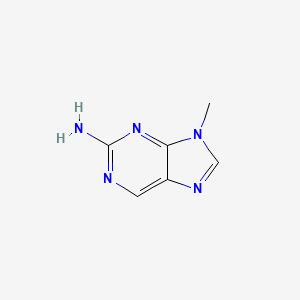
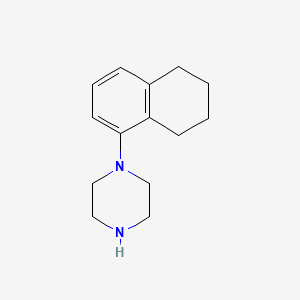
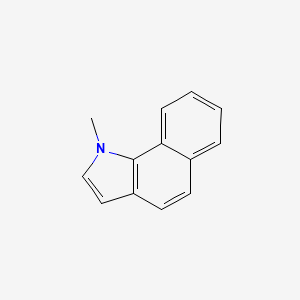
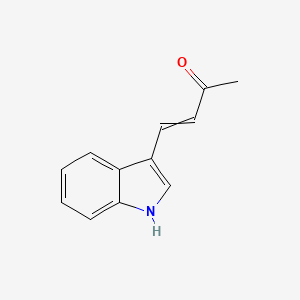
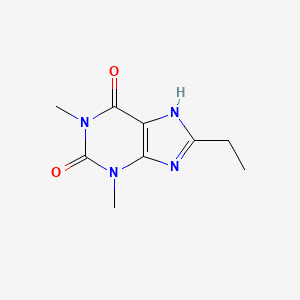
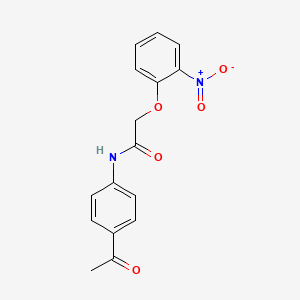
![6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3354139.png)
![3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3354144.png)
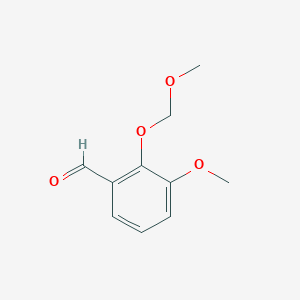
![3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-](/img/structure/B3354162.png)
![2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3354174.png)
